molecular formula C8H8BrNO2 B107829 1-(2-Bromoethyl)-2-nitrobenzene CAS No. 16793-89-8

1-(2-Bromoethyl)-2-nitrobenzene

Cat. No. B107829
Key on ui cas rn: 16793-89-8
M. Wt: 230.06 g/mol
InChI Key: SJLIPOVZERLCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05332739

Procedure details

2.5 ml of 2-(2-nitrophenyl)ethanol and 5.4 ml of PBr3 were stirred and mixed at 0° C. for 30 minutes to carry out reaction, and the resultant reaction mixture was diluted with 30 ml of benzene and the diluted mixture was then poured into 30 ml of water. The separated organic layer was separated, dried over anhydrous sodium sulfate, and then treated under reduced pressure to distill off the solvent, thereby obtaining 3 g of the crude product of 2-(2-nitrophenyl)ethyl bromide.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11]O)([O-:3])=[O:2].P(Br)(Br)[Br:14].O>C1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][CH2:11][Br:14])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCO
Name
Quantity
5.4 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed at 0° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The separated organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
ADDITION
Type
ADDITION
Details
treated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off the solvent

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CCBr
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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